molecular formula C8H2Cl3NO2 B3057600 4,5,7-trichloro-1H-indole-2,3-dione CAS No. 828911-72-4

4,5,7-trichloro-1H-indole-2,3-dione

Cat. No. B3057600
CAS RN: 828911-72-4
M. Wt: 250.5 g/mol
InChI Key: OXDJCRSIMJHOQX-UHFFFAOYSA-N
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Description

4,5,7-trichloro-1H-indole-2,3-dione is a chemical compound with the molecular formula C8H2Cl3NO2 . It has a molecular weight of 250.47 g/mol . The compound is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H2Cl3NO2/c9-2-1-3 (10)6-4 (5 (2)11)7 (13)8 (14)12-6/h1H, (H,12,13,14) . This indicates the presence of 8 carbon atoms, 2 hydrogen atoms, 3 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 258-259°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Pathways : 4,5,7-Trichloro-1H-Indole-2,3-Dione is synthesized through various chemical pathways, often starting from different precursors. For instance, the synthesis of 5-hydroxytryptamine-4,7-dione, a related compound, has been achieved starting from 3-bromo-4,5-dimethoxybenzaldehyde, involving steps such as nitromethylenation, nitration, and reductive cyclization (Sinhababu & Borchardt, 1988).

  • Chemical Modification and Applications : The compound's ability to undergo chemical modifications makes it a valuable intermediate in the synthesis of biologically active compounds. For example, the synthesis of 5-substituted indole-2,3-dione, an important intermediate for various active compounds, has been optimized for industrial production (Zhao et al., 2016).

Biological and Pharmaceutical Applications

  • Antituberculosis Activity : Certain derivatives of 1H-indole-2,3-dione, like 5-fluoro-1H-indole-2,3-dione-3-thiosemicarbazones, have been synthesized and evaluated for their antituberculosis activity against Mycobacterium tuberculosis (Karalı et al., 2007).

  • Chemosensor Applications : The compound has been used as a chemosensor agent for detecting metal ions, such as Fe3+, due to its amide and carbonyl functional groups which allow for binding and chelating metal ions (Fahmi et al., 2019).

Material Science and Chemistry

  • Molecular Interactions and Crystal Structures : Studies on the molecular and crystal structure of derivatives of 1H-indole-2,3-dione reveal insights into their molecular interactions, useful in material science and chemistry applications (Karalı, 2021).

  • Synthesis of Heterocyclic Compounds : It serves as a versatile substrate for synthesizing a variety of heterocyclic compounds, such as indoles and quinolines, which are significant in drug synthesis (Garden & Pinto, 2001).

Safety and Hazards

The compound is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

4,5,7-trichloro-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl3NO2/c9-2-1-3(10)6-4(5(2)11)7(13)8(14)12-6/h1H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDJCRSIMJHOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=C1Cl)Cl)C(=O)C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369670
Record name 4,5,7-trichloro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

828911-72-4
Record name 4,5,7-trichloro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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